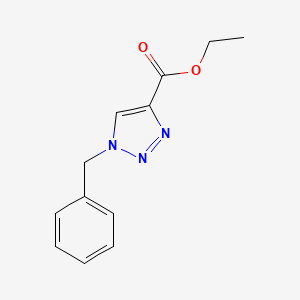

ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a benzyl group at the N1 position and an ethyl ester moiety at the C4 position. This molecule is synthesized predominantly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . Its structural simplicity and functional versatility make it a valuable intermediate in medicinal chemistry, materials science, and catalysis. Crystallographic studies of analogous compounds (e.g., mthis compound) reveal a monoclinic crystal system (space group P2₁/c) with hydrogen bonding and π-π stacking interactions stabilizing the lattice .

Properties

IUPAC Name |

ethyl 1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATUHLOREXQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Hydrazinolysis to Carboxyl Hydrazide

Reaction with hydrazine hydrate converts the ester group into a carbohydrazide, a critical step for synthesizing hydrazone derivatives.

Reaction :

-

Characterization :

Hydrolysis to Carboxylic Acid

Alkaline hydrolysis cleaves the ester group to yield the corresponding carboxylic acid.

Reaction :

Condensation with Aldehydes

The carbohydrazide intermediate reacts with aromatic/heteroaromatic aldehydes to form hydrazone derivatives.

Reaction :

-

Bioactivity : Derivatives with quinoline, pyridine, or imidazole substituents exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Reduction and Oxidation

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol.

-

Oxidation : KMnO₄ oxidizes the ester to a carboxylic acid under acidic conditions.

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles. For example:

-

Application : Synthesis of corrosion inhibitors (e.g., compound 2 in inhibits carbon steel corrosion by 91.5% at 70 ppm).

Structural and Spectroscopic Data

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The triazole ring can also interact with various receptors through electrostatic interactions, hydrogen bonding, and van der Waals forces .

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : Replacing ethyl with methyl (e.g., methyl 1-benzyl-...) increases the melting point by ~50°C, likely due to reduced alkyl chain flexibility and stronger crystal packing .

- Synthetic Efficiency : Microwave-assisted CuAAC (method b in ) achieves >90% yields for benzyl derivatives within 10 minutes, outperforming conventional heating (60–65°C, 2–3 hours).

Spectroscopic and Physical Properties

Table 2: NMR Data Comparison (¹H and ¹³C)

Biological Activity

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological evaluations.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzyl azide with ethyl propiolate under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method yields a triazole ring that is crucial for its biological properties. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

2.1 Anticancer Properties

This compound has demonstrated notable anticancer activity across various cancer cell lines. Research indicates that it exhibits cytotoxic effects through several mechanisms:

- Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance, it has been reported to have an IC50 value of approximately 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to increased sub-G1 population in treated cells as evidenced by flow cytometry analysis . This suggests that it disrupts normal cell division processes.

- Tubulin Polymerization Inhibition : this compound has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division . This mechanism aligns with its potential as an antitumor agent.

The mechanisms through which this compound exerts its effects include:

- Microtubule Disruption : The compound disrupts microtubule organization in cancer cells, leading to impaired mitosis and subsequent cell death .

- Apoptotic Pathways : It activates apoptotic pathways as indicated by staining assays (e.g., annexin V-FITC) that reveal increased apoptosis in treated cells .

3. Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds, a comparative analysis is presented below:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.99 | Tubulin polymerization inhibition |

| Combretastatin A4 | ~0.5 | Tubulin polymerization inhibition |

| Paclitaxel | ~0.02 | Tubulin stabilization |

| N-(benzyl)-triazole derivative | 7.3 | Microtubule disruption |

4. Case Studies and Research Findings

Several studies have elucidated the biological activity of this compound:

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on BT-474 cells using MTT assays. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations .

Case Study 2: Mechanistic Insights

Further research involving immunohistochemistry revealed that treatment with this compound led to disrupted microtubule structures in HeLa cells similar to known microtubule inhibitors . This supports the hypothesis that its anticancer effects are mediated through microtubule destabilization.

5. Conclusion

This compound represents a promising candidate for further development in cancer therapeutics due to its potent cytotoxic effects and ability to disrupt critical cellular processes such as tubulin polymerization and cell cycle progression. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, a protocol involves reacting 3-azido-1-benzyl-pyrazole-4-carboxylate with terminal alkynes using CuSO₄·5H₂O and sodium ascorbate in a THF/water mixture (1:1) at 50°C for 16 hours, yielding ~86% after purification by flash chromatography . Key variables include temperature, solvent ratio, and catalyst loading. Lower temperatures (<50°C) may reduce side reactions but prolong reaction time. Analytical validation via ¹H NMR (e.g., δ = 8.09 ppm for triazole protons) and LC-MS is critical .

Q. How is X-ray crystallography employed to confirm the structural integrity of triazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For instance, in related triazole-quinoline hybrids, crystallographic data (e.g., C–N bond lengths of 1.33–1.36 Å) confirm the triazole ring geometry. Crystals are grown via slow evaporation of ethanol or DCM solutions. Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL ensure accuracy .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., benzyl protons at δ 5.40 ppm as singlet) and ester carbonyl signals (δ ~165–170 ppm).

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ = 273.1 for C₁₂H₁₂N₃O₂).

- FTIR : Detects C=O stretching (~1720 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of triazole derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction pathways. For example, ICReDD integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice). Feedback loops refine parameters like activation energy (ΔG‡) and regioselectivity .

Q. What strategies resolve contradictions in biological activity data for triazole-based compounds?

- Methodological Answer :

- Dose-Response Studies : Test compound purity via HPLC (>95%) to rule out impurity-driven artifacts.

- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., kinase inhibition).

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in anti-cancer assays) while adjusting for assay conditions (e.g., cell line variability) .

Q. How does substituent variation on the benzyl group affect the compound’s electronic properties?

- Methodological Answer : Hammett σ constants (σₚ) predict electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) increase triazole ring electrophilicity, measured via cyclic voltammetry (e.g., E₁/₂ shifts by +0.15 V). Substituent effects are modeled using DFT (e.g., Mulliken charges on N2/N3 atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.